molecular formula C8H7N3S B1271484 4-(3-Thienyl)-2-pyrimidinamine CAS No. 206564-03-6

4-(3-Thienyl)-2-pyrimidinamine

Cat. No. B1271484
M. Wt: 177.23 g/mol
InChI Key: JNRJJYDIHGTTAE-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological potential. These compounds are characterized by a fused ring system that combines a thiophene ring with a pyrimidine moiety. The interest in these compounds is driven by their diverse biological activities, which include serving as potent inhibitors for various receptors and enzymes, and as fluorescent dyes for biomolecule detection .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various innovative methods. A one-step catalytic four-component reaction has been developed to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, offering a greener and more efficient alternative to traditional multi-step processes . Novel fluorescent dyes based on thieno[2,3-d]pyrimidinium have been synthesized using a modified standard method of styrylcyanines synthesis . Additionally, the use of heteropoly acid as a catalyst has been reported to facilitate the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with high yields and short reaction times . Other methods include the use of thermal and microwave irradiation techniques , and a novel AlCl3-induced arylation of the thienopyrimidine ring for the synthesis of 4-substituted derivatives .

Molecular Structure Analysis

The molecular structures of synthesized thieno[2,3-d]pyrimidines have been elucidated using various spectroscopic techniques, including IR, NMR, 2D NMR, and mass spectrometry . Single crystal X-ray diffraction has also been employed to unambiguously establish the molecular structure of representative compounds . The structural analysis has been crucial in understanding the relationship between the molecular arrangement and the observed biological activities.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been shown to participate in a variety of chemical reactions that are essential for their functionalization and biological activity. For instance, the cyclization of substituted thiophenes with chloroformamidine leads to the formation of thieno[2,3-d]pyrimidines, which can then be further modified to produce antifolate inhibitors of purine biosynthesis . The arylation reaction facilitated by AlCl3 is another example of a chemical reaction that expands the diversity of the thieno[2,3-d]pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines have been extensively studied. For example, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been investigated, revealing strong fluorescence, which is promising for applications in bioimaging . Computational analysis has also been used to quantitatively reproduce the absorption and emission properties of these compounds . The spectral-luminescent properties of thieno[2,3-d]pyrimidinium-based dyes have been studied in the presence of nucleic acids and proteins, demonstrating their potential as RNA-specific fluorescent probes .

Scientific Research Applications

Synthesis and Characterization

  • 4-Thienyl substituted pyrimidine ligands have been studied in the synthesis of various metal complexes. For instance, they have been used to create mononuclear, binuclear, and polynuclear complexes with metals like Co, Zn, Ni, Cu, Pt, and Pd. These complexes exhibit interesting magnetic properties like paramagnetism and antiferromagnetic interactions (Cheprakova et al., 2015).

Luminescent Properties and Biomolecule Detection

  • Novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryls based on 4-thienyl substituted pyrimidines have been synthesized for biomolecule detection. These compounds demonstrate RNA-binding preference and can be used as RNA-specific fluorescent probes, exhibiting enhanced emission intensity in the presence of RNA (Balanda et al., 2007).

Medicinal and Biological Activities

  • Thienopyrimidine derivatives, including 4-thienyl substituted variants, have shown significant medicinal and biological activities. Some derivatives are identified as potent inhibitors of VEGF receptor-2 kinase, which is crucial in new blood vessel formation in tumors. Others are investigated as selective and potent ligands for the 5-HT3 receptor, with potential therapeutic applications in psychosis, memory impairment, and drug abuse treatment (Song, 2007).

Luminescence in Platinum Complexes

  • Derivatives of 2-(2-thienyl)pyridine, including those substituted at the 3-thienyl position, have been used to synthesize luminescent platinum complexes. These complexes display intriguing photoluminescence and electronic absorption spectra, with potential applications in light-emitting materials and devices (Kozhevnikov et al., 2009).

Anticancer Activity

  • Thienopyrimidines, including 4-thienyl substituted variants, display multiple therapeutic properties such as antiproliferative activity. Their structural analogs to biogenic purines position them as potential nucleic acid antimetabolites, making them significant in the preparation of compounds with anticancer activity (Abu El‐Azm et al., 2019).

Organic Dyes for Solar Cells

  • 4-(3-Thienyl)-2-pyrimidinamine derivatives have been synthesized as organic dyes for dye-sensitized solar cells. These compounds exhibit controlled absorption and emission wavelengths, making them promising photosensitizers for solar energy applications (Verbitskiy et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(3-thienyl)benzoate, suggests that it may cause skin and eye irritation. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Thiadiazole derivatives, including “4-(3-Thienyl)-2-pyrimidinamine”, have potential applications in various fields such as medicine, pharmacology, and materials science . Future research could focus on exploring these applications further and developing new synthesis methods and derivatives .

properties

IUPAC Name

4-thiophen-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJJYDIHGTTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377357
Record name 4-(3-Thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Thienyl)-2-pyrimidinamine

CAS RN

206564-03-6
Record name 4-(3-Thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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